molecular formula C17H17N7O8S4 B13400423 (7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13400423
M. Wt: 575.6 g/mol
InChI Key: SRZNHPXWXCNNDU-PGEKIEPBSA-N
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Description

The compound (7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with a unique structure This compound is characterized by its bicyclic core, which includes a thia-azabicyclo[420]oct-2-ene ring system, and various functional groups such as amino, carboxy, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the thia-azabicyclo[4.2.0]oct-2-ene ring system, followed by the sequential addition of the amino, carboxy, methoxy, and sulfanyl groups under controlled reaction conditions. Common reagents used in these reactions include thionyl chloride, methanol, and various amines and acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and reduce costs. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, the amino and carboxy groups can form hydrogen bonds with target proteins, while the methoxy and sulfanyl groups can participate in hydrophobic interactions and covalent bonding.

Comparison with Similar Compounds

Similar compounds to (7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include other bicyclic thia-azabicyclo[4.2.0]oct-2-ene derivatives and compounds with similar functional groups. These compounds share some chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of the compound lies in its combination of functional groups and the specific arrangement of atoms within the bicyclic core, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Thia-azabicyclo[4.2.0]oct-2-ene derivatives
  • Bicyclic compounds with amino, carboxy, and methoxy groups
  • Compounds with dithietane and tetrazole moieties

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17N7O8S4

Molecular Weight

575.6 g/mol

IUPAC Name

(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15?,17-/m0/s1

InChI Key

SRZNHPXWXCNNDU-PGEKIEPBSA-N

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O

Origin of Product

United States

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